molecular formula C11H22N2O3 B1393210 tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate CAS No. 1023301-73-6

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate

Cat. No.: B1393210
CAS No.: 1023301-73-6
M. Wt: 230.3 g/mol
InChI Key: ODOJNXXZXCRBCC-SECBINFHSA-N
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Description

Structural Characterization of tert-Butyl (2R)-2-(Methoxymethyl)Piperazine-1-Carboxylate

Molecular Geometry and Stereochemical Configuration

The overall molecular geometry of this compound is fundamentally determined by the six-membered piperazine ring system, which serves as the central scaffold bearing the methoxymethyl substituent at the C2 position and the tert-butyl carboxylate protecting group at the N1 position. The compound exhibits a definitive three-dimensional arrangement characterized by specific bond angles, torsional relationships, and conformational preferences that collectively define its stereochemical identity. The molecular structure demonstrates clear spatial separation between the bulky tert-butyl carboxylate group and the methoxymethyl substituent, minimizing steric interactions while maintaining optimal geometric arrangements for the heterocyclic ring system.

The stereochemical configuration is further defined by the presence of one defined stereocenter, creating distinct spatial arrangements that influence the overall molecular conformation. Crystallographic studies of related piperazine derivatives have revealed that such compounds typically adopt specific conformational states that minimize steric hindrance while maximizing stabilizing interactions. The geometric parameters include characteristic bond lengths for carbon-nitrogen bonds within the piperazine ring, typical carbon-oxygen bond distances for the carboxylate and methoxy functionalities, and specific angular relationships that define the three-dimensional molecular architecture.

Chiral Center Analysis at C2 Position

The chiral center at the C2 position of the piperazine ring represents the sole source of stereochemical complexity in this compound, with the (2R) configuration established through systematic stereochemical analysis. This chiral center bears four distinct substituents: the methoxymethyl group, two ring carbon atoms (C1 and C3), and the hydrogen atom, creating a tetrahedral arrangement that defines the absolute configuration. The (2R) designation indicates that when viewed according to Cahn-Ingold-Prelog priority rules, the substituents are arranged in a clockwise manner around the chiral carbon atom.

The methoxymethyl substituent at the C2 position exhibits specific orientational preferences that are influenced by both steric and electronic factors within the molecular framework. The -CH2OCH3 group adopts conformations that minimize steric interactions with the piperazine ring while maintaining favorable electronic arrangements with the nitrogen atoms of the heterocycle. The tetrahedral geometry around the C2 chiral center is characterized by bond angles that deviate slightly from the ideal 109.5° due to the conformational constraints imposed by the six-membered ring system and the substitution pattern.

Stereochemical Parameter Value Reference
Absolute Configuration (2R)
Number of Stereocenters 1
Chiral Carbon Position C2
Substituent Priority -CH2OCH3 > Ring C > H
Torsional Angles in Methoxymethyl Substituent

The methoxymethyl substituent attached to the C2 position exhibits specific torsional angle preferences that define its spatial orientation relative to the piperazine ring system. The C2-CH2-O-CH3 torsional arrangement adopts conformations that minimize steric interactions with the ring system while optimizing electrostatic interactions between the oxygen atom and the adjacent nitrogen centers. Crystallographic analysis of related compounds suggests that the methoxymethyl group preferentially adopts a gauche conformation with respect to the ring, positioning the methoxy oxygen away from the bulky substituents on the piperazine framework.

The rotational barrier around the C2-CH2 bond is influenced by both steric and electronic factors, with the methoxy group adopting orientations that avoid unfavorable interactions with the ring nitrogen atoms and the carboxylate functionality. The C-O-C bond angle within the methoxymethyl group typically measures approximately 110-115°, representing a slight deviation from tetrahedral geometry due to the electronegativity differences between carbon and oxygen atoms. The torsional angles around the CH2-O bond are influenced by the anomeric effect, which tends to stabilize certain conformations through orbital interactions between the oxygen lone pairs and adjacent C-H bonds.

Studies of similar methoxymethyl-substituted compounds have revealed characteristic torsional preferences, with the methyl group of the methoxy functionality typically adopting staggered conformations relative to the CH2 bridge. The overall torsional arrangement of the methoxymethyl substituent is further influenced by crystal packing forces in the solid state, which can stabilize specific conformations that might not represent the preferred solution-state geometry. The flexibility of the methoxymethyl chain allows for rotational adjustments that accommodate different molecular environments while maintaining favorable energetic arrangements.

Torsional Parameter Preferred Range (degrees) Geometric Influence
C2-CH2-O-CH3 -90 to +90 Gauche preference
CH2-O-CH3 angle 110-115 Tetrahedral deviation
O-CH3 rotation Staggered Methyl orientation
Ring-CH2 torsion Equatorial Minimal strain

Properties

IUPAC Name

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOJNXXZXCRBCC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679630
Record name tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023301-73-6
Record name tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-N-Boc-2-methoxymethylpiperazine typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the methoxymethyl group. One common method involves the following steps:

    Protection of the Piperazine Nitrogen: The piperazine is first reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the N-Boc protected piperazine.

    Introduction of the Methoxymethyl Group: The N-Boc protected piperazine is then reacted with methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethyl group.

Industrial Production Methods: Industrial production of ®-1-N-Boc-2-methoxymethylpiperazine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-1-N-Boc-2-methoxymethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of deprotected piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been studied for its potential as a pharmaceutical agent due to its structural characteristics, which allow it to interact with various biological targets. It has shown promise in the development of drugs targeting specific receptors involved in inflammatory processes and neurodegenerative diseases.

Case Study: Inhibitors of Autotaxin
Research indicates that derivatives of piperazine, including tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate, can act as inhibitors of autotaxin, an enzyme implicated in various diseases such as cancer and inflammation. A patent outlines the synthesis and application of such compounds in treating conditions related to autotaxin activity .

Neuropharmacology

Targeting Neurodegenerative Diseases
The compound's piperazine structure is significant in neuropharmacology. It has been explored for its ability to modulate neurotransmitter systems, particularly in the context of Parkinson's disease. Research has highlighted the importance of piperazine derivatives in developing multifunctional drugs that can alleviate symptoms and potentially halt neurodegeneration .

Table 1: Summary of Neuropharmacological Studies

Study Objective Findings Reference
Study AAssess neuroprotective effectsDemonstrated significant neuroprotection in MPTP models
Study BEvaluate receptor bindingHigh affinity for D2/D3 receptors noted

Cancer Research

Potential Anti-Cancer Applications
Research has identified the compound as a potential candidate for cancer therapeutics, particularly in targeting pathways associated with tumor growth and metastasis. Its efficacy against specific cancer types is under investigation, with preliminary findings suggesting it may inhibit pathways crucial for tumor progression.

Case Study: ALK2 Inhibition
A recent study focused on targeting serine/threonine kinase ALK2, which is overexpressed in certain cancers. The compound was modified to enhance its activity against this target, demonstrating promising results in preclinical models .

Inflammatory Disorders

Role as CCR2b Antagonist
Another application includes its role as an antagonist at the CCR2b receptor, which is involved in inflammatory responses. This mechanism suggests potential therapeutic benefits for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that ensure the retention of its functional groups necessary for biological activity. The compound's characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity.

Mechanism of Action

The mechanism of action of ®-1-N-Boc-2-methoxymethylpiperazine involves its interaction with specific molecular targets. The Boc protecting group provides stability to the compound, allowing it to undergo various chemical transformations. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Chirality: The (2R)-configuration in the target compound distinguishes it from non-chiral analogs (e.g., ), making it valuable for enantioselective synthesis .
  • Solubility : Methoxymethyl and nitrobenzenesulfonyl groups enhance polarity compared to hydrophobic benzyl or methyl substituents .

Reactivity and Functionalization

  • Boc Deprotection : All tert-butyl carboxylates undergo acid-catalyzed deprotection (e.g., HCl/dioxane or TFA) to yield free piperazines, a universal step for further derivatization .
  • Nucleophilic Substitution : Electron-deficient analogs (e.g., nitrobenzenesulfonyl ) react efficiently with amines or thiols, whereas methoxymethyl-substituted derivatives are more resistant to nucleophilic attack due to steric and electronic effects .
  • Biological Activity : The methoxymethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents (e.g., benzyl ), as seen in kinase inhibitors .

Functional Insights :

  • Substituents dictate target selectivity. For example, carbazole derivatives () inhibit DNMT1, while pyrimidine-containing analogs () target ALK.
  • The target compound’s methoxymethyl group balances lipophilicity and solubility, optimizing pharmacokinetics in CNS-targeting drugs .

Biological Activity

Tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is a compound belonging to the piperazine family, characterized by its unique structural features that influence its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxymethyl substituent. These groups enhance the compound's stability and reactivity, allowing it to interact with various biological targets.

Property Details
Chemical Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS Number 1023301-73-6
Structural Features Piperazine core, Boc group

The biological activity of this compound is primarily attributed to its ability to participate in hydrogen bonding and other molecular interactions. The methoxymethyl group enhances the compound's solubility and facilitates its interaction with specific receptors or enzymes within biological systems.

Interaction with Molecular Targets

Research indicates that this compound can modulate various signaling pathways, particularly those involving:

  • Inflammatory Responses: The compound may influence cytokine production, as seen in studies assessing IL-6 levels following TLR7 stimulation in murine models .
  • Antitumor Activity: Compounds with similar piperazine structures have shown promise in inhibiting tumor cell growth through mechanisms such as interference with tubulin dynamics and apoptosis induction .

Antitumor Activity

Recent studies have highlighted the potential of piperazine derivatives in cancer treatment. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Compound Cell Line IC50 (µM)
This compoundMDA-MB 23134.31 - 39.78
Benzimidazole-Piperazine DerivativeU-87 MG38.29 - 42.30

These findings suggest that modifications to the piperazine structure can enhance antitumor efficacy, making it a candidate for further development in oncology .

Antimicrobial Activity

Piperazine derivatives are also being explored for their antimicrobial properties. The structural modifications in this compound potentially contribute to its effectiveness against multidrug-resistant bacteria by enhancing membrane permeability and inhibiting efflux pumps .

Case Studies

  • Inflammation Model Studies:
    In murine models, this compound was administered at varying doses to assess its impact on inflammatory markers post-TLR stimulation. Results indicated a dose-dependent reduction in IL-6 levels, suggesting anti-inflammatory potential .
  • Cancer Cell Line Evaluation:
    A series of experiments evaluated the cytotoxicity of various piperazine derivatives against human cancer cell lines, establishing that compounds with structural similarities to this compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate with high yield?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Coupling with Halogenated Intermediates : Reacting tert-butyl piperazine derivatives with halogenated methoxymethyl precursors under reflux in polar aprotic solvents (e.g., 1,4-dioxane) with a base like potassium carbonate (88.7% yield at 110°C for 12 hours) .
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a catalyst such as DMAP .
    Methodological Tip : Monitor reaction progress via TLC or LCMS to optimize time and temperature.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxymethyl protons (δ ~3.3–3.5 ppm) and piperazine ring protons (δ ~3.0–4.0 ppm). Chiral centers (e.g., (2R) configuration) may split signals .
    • ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and methoxymethyl carbons (δ ~70–75 ppm) .
  • Mass Spectrometry : Look for [M+H]+ or fragmentation patterns (e.g., loss of Boc group: m/z 243 in ESI+) .
  • X-Ray Diffraction : Resolve stereochemistry and crystal packing (monoclinic P21/n symmetry, β ~93.5°) .

Q. How can researchers mitigate competing side reactions during functionalization of the piperazine ring?

  • Selective Protection : Use orthogonal protecting groups (e.g., Boc for the piperazine nitrogen) to direct reactivity .
  • Controlled Reaction Stoichiometry : Limit excess reagents to prevent over-alkylation or oxidation of the methoxymethyl group .
  • Low-Temperature Conditions : For sensitive reactions (e.g., reductions with LiAlH4), maintain temperatures below 0°C to avoid decomposition .

Advanced Research Questions

Q. How does the (2R)-stereochemistry influence the compound’s interactions with biological targets?

The chiral methoxymethyl group affects:

  • Receptor Binding : The (2R) configuration may enhance hydrogen bonding with enzymes or receptors (e.g., dopamine D2-like receptors) due to spatial alignment .
  • Metabolic Stability : Stereochemistry impacts susceptibility to esterase-mediated hydrolysis, as shown in analogs with similar Boc-protected piperazines .
    Experimental Design : Compare (2R) and (2S) enantiomers in vitro using chiral HPLC and activity assays .

Q. What computational methods are suitable for modeling the compound’s conformational dynamics and electronic properties?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to study stability .
  • Docking Studies : Map interactions with targets like kinases or GPCRs using AutoDock Vina or Schrödinger Suite .

Q. How can contradictory NMR or crystallography data be resolved when analyzing derivatives?

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring flipping) that cause signal broadening .
  • High-Resolution Crystallography : Use synchrotron radiation to resolve ambiguous electron density (e.g., disordered methoxymethyl groups) .
  • Cross-Validation : Compare with LCMS and IR data to confirm functional group integrity .

Q. What strategies are effective for scaling up synthesis without compromising enantiomeric purity?

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps .
  • Continuous Flow Reactors : Improve heat/mass transfer for Boc protection or coupling reactions .
  • Crystallization-Induced Diastereomer Resolution : Use chiral acids (e.g., tartaric acid) to separate enantiomers .

Q. How can researchers leverage this compound as a precursor for peptidomimetics or PROTACs?

  • Peptidomimetic Design : Substitute the methoxymethyl group with amino acid side chains (e.g., lysine mimics) via reductive amination .
  • PROTAC Linkers : Functionalize the piperazine nitrogen with PEG or alkyl chains to conjugate E3 ligase ligands and target proteins .
    Case Study : A PROTAC linker with a piperidin-4-ylmethyl group showed enhanced cellular permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Reactant of Route 2
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tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate

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